N-hexyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
N-hexyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a tetrazole ring, a cyclopentathiophene core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide in the presence of a Lewis acid catalyst . The cyclopentathiophene core can be synthesized through a series of cyclization reactions involving thiophene derivatives . The final step involves the coupling of the tetrazole and cyclopentathiophene intermediates under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final product, as well as the development of efficient purification methods to ensure high purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution: The tetrazole ring and the carboxamide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-hexyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-hexyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide
- 2-(1H-tetrazol-1-yl)acetic acid
- 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides
Uniqueness
N-hexyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of a tetrazole ring, a cyclopentathiophene core, and a carboxamide group. This unique structure imparts specific electronic and steric properties that can be exploited for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H21N5OS |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-hexyl-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C15H21N5OS/c1-2-3-4-5-9-16-14(21)13-11-7-6-8-12(11)22-15(13)20-10-17-18-19-20/h10H,2-9H2,1H3,(H,16,21) |
InChI Key |
GWQXXXCUFVOAAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(SC2=C1CCC2)N3C=NN=N3 |
Origin of Product |
United States |
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